molecular formula C4H4O5 B1435056 (4R)-4-hydroxydioxane-3,6-dione CAS No. 177019-47-5

(4R)-4-hydroxydioxane-3,6-dione

Cat. No.: B1435056
CAS No.: 177019-47-5
M. Wt: 132.07 g/mol
InChI Key: KVDRUIUSBBUJSN-UWTATZPHSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-hydroxy-succinic acid-4-lactone typically involves the use of chiral precursors and regioselective transformations. One common method is the chiral synthesis from D-glucose, which involves regio- and stereoselective transformations of hydroxyl groups, as well as protection-deprotection protocols . The process includes steps such as isopropylidene protection, olefination, and subsequent lactonization.

Industrial Production Methods: Industrial production methods for ®-2-hydroxy-succinic acid-4-lactone are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and streamlined purification processes.

Chemical Reactions Analysis

Types of Reactions: ®-2-Hydroxy-succinic acid-4-lactone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.

    Reduction: Reduction reactions can yield dihydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the lactone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields dicarboxylic acids, while reduction can produce dihydroxy compounds.

Scientific Research Applications

®-2-Hydroxy-succinic acid-4-lactone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-hydroxy-succinic acid-4-lactone involves its interaction with specific molecular targets and pathways. In biological systems, it can participate in metabolic processes, acting as an intermediate in the citric acid cycle. The compound’s effects are mediated through its interactions with enzymes and other proteins involved in these pathways, influencing cellular metabolism and energy production.

Comparison with Similar Compounds

Uniqueness: ®-2-Hydroxy-succinic acid-4-lactone is unique due to its specific chiral configuration, which imparts distinct reactivity and biological activity compared to its enantiomer and other similar lactones. This uniqueness makes it valuable in asymmetric synthesis and various research applications.

Properties

IUPAC Name

(4R)-4-hydroxydioxane-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O5/c5-2-1-3(6)8-9-4(2)7/h2,5H,1H2/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDRUIUSBBUJSN-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OOC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C(=O)OOC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R)-4-hydroxydioxane-3,6-dione
Reactant of Route 2
(4R)-4-hydroxydioxane-3,6-dione
Reactant of Route 3
(4R)-4-hydroxydioxane-3,6-dione
Reactant of Route 4
(4R)-4-hydroxydioxane-3,6-dione
Reactant of Route 5
(4R)-4-hydroxydioxane-3,6-dione
Reactant of Route 6
(4R)-4-hydroxydioxane-3,6-dione

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